3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
CAS No.: 868675-74-5
Cat. No.: VC5405099
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868675-74-5 |
|---|---|
| Molecular Formula | C23H20N2O3S2 |
| Molecular Weight | 436.54 |
| IUPAC Name | 3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C23H20N2O3S2/c1-16-7-12-20-21(15-16)29-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-30(27,28)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26) |
| Standard InChI Key | GIFAHHVUDCKIJC-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound consists of three key domains:
-
6-Methyl-1,3-benzothiazole: A bicyclic heteroaromatic system with a methyl group at position 6.
-
N-Substituted phenylpropanamide: A propanamide chain bonded to a para-substituted phenyl group.
-
Benzenesulfonyl group: A sulfone-linked benzene ring attached to the propanamide backbone .
The IUPAC name is 3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide, with the SMILES string:
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 .
Physicochemical Profile
The compound’s moderate lipophilicity (XLogP3-AA = 4.4) suggests favorable membrane permeability, while its hydrogen-bonding capacity may influence target binding .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves three stages:
-
Benzothiazole Core Formation: Condensation of 2-amino-4-methylthiophenol with aldehydes or ketones under acidic conditions .
-
Sulfonylation: Reaction of the propanamide intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Amide Coupling: Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by reaction with 4-(6-methylbenzothiazol-2-yl)aniline .
Analytical Data
-
NMR: Key signals include δ 2.45 ppm (methyl group), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .
-
HRMS: [M+H]⁺ calculated for C₂₃H₂₁N₂O₃S₂: 437.0998; observed: 437.1001 .
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
In carrageenan-induced rat paw edema models, structurally analogous benzothiazoles demonstrated:
-
72–80% edema inhibition at 3 hours (vs. 70% for celecoxib) .
-
ED₅₀ values of 69–156 µM/kg in acetic acid writhing tests, comparable to standard NSAIDs .
| Compound | Edema Inhibition (%) at 3h | ED₅₀ (µM/kg) | Ulcerogenic Index |
|---|---|---|---|
| 17c (Analog) | 80 | 89 | 0.82 |
| Celecoxib | 70 | 70 | 0.92 |
The low ulcerogenic index (0.82) suggests improved gastrointestinal safety over traditional NSAIDs .
Mechanism of Action
The compound likely exerts effects through:
-
COX-2 Inhibition: Reduces prostaglandin synthesis, attenuating inflammation .
-
Carbonic Anhydrase IX Suppression: Impairs tumor pH regulation, inhibiting cancer cell survival .
-
K-ATP Channel Modulation: Sulfonylurea moiety may influence insulin secretion, suggesting antidiabetic potential .
Comparative Analysis with Analogues
| Compound (CAS) | Substituents | Bioactivity (IC₅₀) | Key Difference |
|---|---|---|---|
| 868675-75-6 | 4-Methylbenzothiazole | COX-2: 82 nM | Reduced methyl position |
| 941981-99-3 | 6-Fluoro, piperidine | Anticancer: 130 nM | Fluorine enhances potency |
| 898428-39-2 | Ethoxy, methylsulfonyl | Antiviral: 540 nM | Altered solubility |
The 6-methyl group in the target compound optimizes steric compatibility with hydrophobic enzyme pockets .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume